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Introduction

The isolation of high-quality, intact ribonucleic acid (RNA) is a critical prerequisite for a
multitude of molecular biology applications, including reverse transcription quantitative PCR
(RT-gPCR), RNA sequencing (RNA-seq), and microarray analysis. The single-step RNA
isolation method, pioneered by Chomczynski and Sacchi, offers a rapid and efficient means of
obtaining pure RNA from cultured cells.[1][2] This method is centered around the use of a
potent chaotropic agent, most commonly guanidine thiocyanate, in a solution containing phenol
and chloroform.[1][3]

It is important to note that while the term "guanidine phosphate" was specified, the
established and widely documented protocols for single-step RNA isolation predominantly
utilize guanidine thiocyanate or, less frequently, guanidine hydrochloride.[4][5][6] Guanidine
thiocyanate is a particularly strong protein denaturant, which is crucial for the rapid inactivation
of RNases that can degrade RNA.[6][7][8] The "phosphate” component in an RNA isolation
context typically refers to Phosphate-Buffered Saline (PBS), which is used for washing cells
prior to lysis. This document will focus on the well-established guanidine thiocyanate-based

protocol.
Principle of the Method

The single-step RNA isolation method leverages the chemical properties of guanidine
thiocyanate and an acidic phenol-chloroform mixture to partition cellular components.[1][3]
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e Cell Lysis and RNase Inactivation: Cultured cells are lysed in a denaturing solution
containing 4 M guanidine thiocyanate.[9][10] This powerful chaotropic salt disrupts cellular
structures and denatures proteins, including the ubiquitous and resilient RNase enzymes,
thereby protecting the integrity of the RNA.[3][8]

o Phase Separation: Upon the addition of an acidic solution of phenol and chloroform, followed
by centrifugation, the mixture separates into three distinct phases:

o Alower, red organic phase containing proteins and lipids.[1]
o Awhite interphase containing denatured proteins and genomic DNA.[1][9]
o An upper, colorless aqueous phase containing the total RNA.[1][9]

The acidic pH is a critical factor in retaining the RNA in the aqueous phase while the DNA is
partitioned to the interphase and organic phase.[1]

e RNA Precipitation: The RNA is recovered from the aqueous phase by precipitation with
isopropanol.[1][8]

e Washing and Solubilization: The RNA pellet is washed with ethanol to remove any remaining
salts and impurities before being solubilized in RNase-free water or a suitable buffer.[8]

Data Presentation

The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the
precision of the experimental procedure. The following tables provide an overview of expected
quantitative results.

Table 1. Expected RNA Yield from Cultured Cells
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Expected Total

Cell Type Number of Cells . Reference
RNA Yield (pg)
Human/Animal Cells 1x10° 15-25 [4]
Adherent Mammalian 10 cm dish (=5 x 108 50 - 100 General Lab
Cells cells) Experience
Suspension General Lab
_ 5x 108 40 - 80 _
Mammalian Cells Experience
Table 2: Assessment of RNA Purity by Spectrophotometry
. Interpretation of Potential
Ratio Ideal Value o ]
Deviations Contaminants
A lower ratio may
indicate protein or ]
A260/A280 ~2.0 o Proteins, Phenol
phenol contamination.
[11][12]
A lower ratio can o
o o Guanidine
indicate contamination _
] ) Thiocyanate, Phenol,
A260/A230 20-22 with chaotropic salts
] Carbohydrates,
or other organic
EDTA[12][13]

compounds.[8][13]

Note: The pH of the solution used for spectrophotometric measurement can affect the
A260/A280 ratio. Acidic solutions can decrease the ratio, while basic solutions can increase it.
[11][12] For consistent and accurate readings, it is recommended to use a buffered solution

such as TE buffer at pH 7.5-8.5.[14]

Table 3: RNA Integrity Number (RIN) and RNA Quality
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RIN Value RNA Quality Description

Highest quality RNA with no
10 Intact J q Y

degradation.

Suitable for most downstream
>7 Good applications, including RNA-

seq and qPCR.[15]

May be acceptable for some
5-7 Moderately Degraded applications like RT-PCR of

shorter amplicons.[15]

Generally not recommended
<5 Highly Degraded for most downstream

applications.[15]

The RNA Integrity Number (RIN) is determined using automated electrophoresis systems, such
as the Agilent Bioanalyzer, and provides a standardized measure of RNA integrity.[16][17]

Experimental Protocols

Materials and Reagents

¢ Denaturing Solution (Solution D):

[¢]

4 M Guanidine thiocyanate

[¢]

25 mM Sodium citrate, pH 7.0

o

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

o

0.1 M 2-mercaptoethanol (add fresh before use)

[¢]

Preparation of stock solution (without 2-mercaptoethanol): Dissolve 250 g of guanidine
thiocyanate in 293 ml of water at 65°C. Add 17.6 ml of 0.75 M sodium citrate (pH 7.0) and
26.4 ml of 10% (w/v) Sarkosyl. This stock can be stored for up to 3 months at room
temperature. Before use, add 0.36 ml of 98% 2-mercaptoethanol to 50 ml of the stock

solution.[1]
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2 M Sodium Acetate, pH 4.0[1]

o Water-saturated Phenol

o Chloroform:lsoamyl alcohol (49:1, v/v)

e 100% Isopropanol

e 75% Ethanol (in DEPC-treated water)

o DEPC-treated, RNase-free water

o Phosphate-Buffered Saline (PBS), sterile and ice-cold

o Cultured cells (adherent or in suspension)

Protocol for Single-Step RNA Isolation from Cultured Cells
This protocol is adapted from the method by Chomczynski and Sacchi.[1]
1. Cell Harvesting and Lysis

o For Adherent Cells: a. Aspirate the culture medium from the dish or flask. b. Wash the cell
monolayer once with ice-cold, sterile PBS. c. Aspirate the PBS completely. d. Add 1 ml of
Denaturing Solution (Solution D) per 107 cells directly to the culture dish. e. Lyse the cells by
repeatedly pipetting the solution over the cell monolayer.

o For Suspension Cells: a. Pellet the cells by centrifugation at 300 x g for 5 minutes. b. Discard
the supernatant. c. Add 1 ml of Denaturing Solution (Solution D) per 107 cells to the cell
pellet. d. Lyse the cells by repeated vortexing or pipetting until the lysate is homogeneous.

2. Phase Separation

a. Transfer the cell lysate to a sterile polypropylene tube. b. Sequentially add the following
reagents, mixing by inversion after each addition: i. 0.1 ml of 2 M sodium acetate, pH 4.0 ii. 1
ml of water-saturated phenol iii. 0.2 ml of chloroform:isoamyl alcohol (49:1) c. Vortex the
mixture vigorously for 10-15 seconds. d. Incubate the mixture on ice for 15 minutes. e.
Centrifuge at 10,000 x g for 20 minutes at 4°C. The mixture will separate into three phases.
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3. RNA Precipitation

a. Carefully transfer the upper aqueous phase to a fresh, sterile tube. Be cautious not to disturb
the interphase. b. Add an equal volume (approximately 1 ml) of 100% isopropanol. c. Mix
gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.

4. RNA Pellet Washing and Solubilization

a. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. b. Carefully discard the
supernatant. The RNA pellet may be small and translucent. c. Wash the RNA pellet by adding 1
ml of 75% ethanol. d. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. e. Discard
the ethanol wash. f. Briefly air-dry the RNA pellet for 5-10 minutes. CRITICAL STEP: Do not
over-dry the pellet, as this will make it difficult to dissolve.[1] g. Resuspend the RNA pellet in an
appropriate volume (e.g., 20-50 ul) of DEPC-treated, RNase-free water. h. To aid dissolution,
incubate at 55-60°C for 10-15 minutes.[1]

5. RNA Quantification and Quality Assessment

a. Determine the RNA concentration and purity by measuring the absorbance at 260 nm and
280 nm (A260/A280) and at 230 nm (A260/A230) using a spectrophotometer. b. Assess RNA
integrity by denaturing agarose gel electrophoresis or using an automated electrophoresis
system to determine the RIN value.

Visualizations
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Caption: Workflow for single-step RNA isolation from cultured cells.
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Caption: Phase separation in guanidine-phenol-chloroform extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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